molecular formula C11H10O3 B14454142 3-Oxobut-1-en-2-yl benzoate CAS No. 78209-92-4

3-Oxobut-1-en-2-yl benzoate

Cat. No.: B14454142
CAS No.: 78209-92-4
M. Wt: 190.19 g/mol
InChI Key: QEPUUHCFGJBAQE-UHFFFAOYSA-N
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Description

3-Oxobut-1-en-2-yl benzoate: is an organic compound with the molecular formula C₁₁H₁₀O₃ . It is also known by its synonym 3-benzoyloxy-3-buten-2-one . This compound is characterized by the presence of a benzoate ester linked to a butenone structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxobut-1-en-2-yl benzoate can be synthesized through various methods. One common route involves the reaction of benzoyl chloride with butane-2,3-dione . The reaction typically requires a base such as sodium hydroxide to facilitate the esterification process. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Oxobut-1-en-2-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like or can be used under basic or acidic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Oxobut-1-en-2-yl benzoate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, the compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It is also explored for its potential therapeutic properties in drug development.

Industry: The compound finds applications in the production of polymers and resins. It is also used in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-oxobut-1-en-2-yl benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and butenone, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, affecting its interaction with enzymes and other biomolecules .

Comparison with Similar Compounds

Similar Compounds:

  • 3-Oxobut-1-en-2-yl acetate
  • 3-Oxobut-1-en-2-yl propionate
  • 3-Oxobut-1-en-2-yl butyrate

Comparison: Compared to its analogs, 3-oxobut-1-en-2-yl benzoate has a unique benzoate ester group, which imparts distinct chemical properties. The presence of the aromatic ring in the benzoate group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. Its analogs, with different ester groups, may exhibit varying reactivity and applications based on the nature of the ester group .

Properties

78209-92-4

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-oxobut-1-en-2-yl benzoate

InChI

InChI=1S/C11H10O3/c1-8(12)9(2)14-11(13)10-6-4-3-5-7-10/h3-7H,2H2,1H3

InChI Key

QEPUUHCFGJBAQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)OC(=O)C1=CC=CC=C1

Origin of Product

United States

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